Janthitrem A

tremorgenic activity neurotoxicity in vivo mouse model

Researchers studying ryegrass staggers or AR37 endophyte insect resistance require precise epoxyjanthitrem standards. Generic substitution with non-epoxidized analogs invalidates tremorgenic threshold data. - **Definitive standard** for LC-MS/MS method development & toxicokinetics - **Quantifiable differentiation**: 11,12-epoxide group confers superior potency vs. Janthitrem B in porina larvae & murine tremor models - **B2B supply**: Lyophilized powder, strict QC, certified reference material

Molecular Formula C37H47NO6
Molecular Weight 601.8 g/mol
Cat. No. B3025953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJanthitrem A
Molecular FormulaC37H47NO6
Molecular Weight601.8 g/mol
Structural Identifiers
SMILESCC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C(C5)C7=CC8=C(C=C7N6)C9=CC(OC(C9C8O)(C)C)(C)C)C)O)C)O
InChIInChI=1S/C37H47NO6/c1-17(2)29-28(40)31-37(43-31)25(42-29)10-11-34(7)35(8)18(9-12-36(34,37)41)13-22-20-14-21-19(15-24(20)38-30(22)35)23-16-32(3,4)44-33(5,6)26(23)27(21)39/h14-16,18,25-29,31,38-41H,1,9-13H2,2-8H3/t18-,25-,26+,27+,28-,29+,31+,34+,35+,36-,37-/m0/s1
InChIKeyZHNJCSDFBNOBNM-MUVGSFBYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Janthitrem A: Tremorgenic and Insecticidal Research Standard


Janthitrem A (11,12-epoxyjanthitrem B) is an epoxy-indole-diterpenoid mycotoxin produced by Penicillium janthinellum isolates associated with ryegrass pastures, first described in 1980 but fully structurally elucidated only in 2018 [1]. It belongs to the janthitremane family of tremorgenic indole-diterpenes, exhibiting characteristic purple-blue fluorescence under long-wave UV irradiation, which enables sensitive analytical detection [2]. Janthitrem A is a model compound for the more complex, highly unstable epoxyjanthitrems produced by the AR37 endophyte strain in perennial ryegrass (Lolium perenne), and is available from specialty natural product vendors as a research-grade analytical standard [3].

1 Indole-diterpenoid mycotoxin research standard from Penicillium janthinellum
2 11,12-epoxide structure-activity relationship studies; key differentiator from non-epoxidized analogs
3 Insecticidal and tremorgenic bioassay reference for endophyte-derived alkaloid research

Janthitrem A: Analog Substitution Limitations


The indole-diterpene class encompasses structurally diverse compounds—paxilline, penitrems, lolitrems, and janthitrems—that display distinct biological activities despite sharing a common biosynthetic core [1]. Within the janthitrem series, the presence, absence, or specific positioning of the epoxide group at C-11/C-12 fundamentally alters biological potency. Janthitrem A (MW 601) is an 11,12-epoxide derivative, distinguishing it from Janthitrem B (MW 585, lacking this epoxide) and Janthitrem C (MW 569, further structurally divergent) [2]. The epoxy group directly correlates with enhanced tremorgenic activity, making Janthitrem A the only appropriate surrogate for studying epoxyjanthitrem-mediated effects associated with AR37 endophyte-infected ryegrass [3]. Generic substitution within this class introduces uncontrolled variability in potency, rendering cross-study comparisons invalid and compromising experimental reproducibility.

Janthitrem B Lacks 11,12-epoxide Reported activity profile may differ; epoxidation is a key determinant of in vivo potency
Penitrem A Chlorine substitution, different diterpenoid core Reported toxicological profile and molecular targets may not transfer
Paxilline Simpler indole-diterpenoid scaffold Molecular target context may differ; not a direct epoxyjanthitrem substitute

Janthitrem A: Comparative Potency in Bioassays


Enhanced Anti-Insect Potency vs. Janthitrem B

Janthitrem A, an 11,12-epoxyjanthitrem, demonstrates quantitatively greater tremorgenic potency than its non-epoxy analog Janthitrem B when administered intraperitoneally to mice [1]. The epoxy functional group at C-11/C-12 is identified as the critical structural determinant driving this potency differential [2]. This represents the only head-to-head in vivo comparison available for this compound series. Notably, the study reports qualitative observations of more severe tremor induction by Janthitrem A relative to Janthitrem B but does not publish dose-response curves or EC50 values for quantitative severity gradation. Users seeking precise potency ratios should note this limitation.

Anti-insect potency vs. Janthitrem B
Head-to-head
Reported greater potency in reducing larval growth and feeding in porina moth (Wiseana cervinata) relative to Janthitrem B
Supports epoxide-specific insecticidal activity context
Exact reduction percentages not specified; effect direction confirmed
tremorgenic activity neurotoxicity in vivo mouse model

Enhanced Tremorgenic Potency vs. Janthitrem B

In a direct comparative bioassay using porina (Wiseana cervinata) larvae, Janthitrem A (11,12-epoxyjanthitrem B) produced greater reductions in weight gain and food consumption compared to the non-epoxy analog Janthitrem B [1]. The study design involved dietary incorporation of purified compounds, with Janthitrem A tested at 20 µg/g in artificial diet. The differential potency is attributed to the presence of the 11,12-epoxide moiety, which is absent in Janthitrem B [2]. As with tremorgenic activity data, this study reports qualitative superiority rather than full dose-response quantification.

Tremorgenic potency vs. Janthitrem B
Head-to-head
Reported greater tremorgenic response in mouse model relative to Janthitrem B
Supports 11,12-epoxide role in tremorgenic activity interpretation
Relative potency established; exact quantitative values not provided
insect bioactivity antifeedant Wiseana cervinata

Rotarod Motor Impairment in Mice

Janthitrem A, B, and C are structurally distinct compounds with molecular weights of 601, 585, and 569 Da, respectively [1]. This mass difference of 16 Da between Janthitrem A and Janthitrem B corresponds precisely to one oxygen atom, confirming the epoxide substitution that distinguishes the epoxyjanthitrem (Janthitrem A) from its non-epoxy analog. The molecular formula of Janthitrem A is C37H47NO6, compared to Janthitrem B at C37H49NO5 [2]. This physicochemical distinction enables unambiguous identification and quantification via LC-MS/MS workflows, where Janthitrem A elutes as a discrete chromatographic peak separable from other janthitrems under reversed-phase HPLC conditions.

Rotarod motor impairment
Source review
Reported significant reduction in rotarod latency at 4 mg/kg (IP) in mice
Supports behavioral endpoint interpretation for tremorgenic neurotoxicity
Supplier-reported data; independent validation recommended
analytical chemistry mass spectrometry chromatographic separation

Biosynthetic Pathway Divergence: Janthitrem A Production Requires janP and janD Genes Distinct from Penitrem Biosynthesis

Targeted deletion studies in Penicillium janthinellum demonstrate that the genes janP and janD are essential for biosynthesis of prenyl-elaborated indole-diterpenes including janthitrems, with deletion abolishing synthesis and leading to accumulation of 13-desoxypaxilline [1]. In contrast, deletion of penP in Penicillium crustosum abolishes penitrem synthesis and leads to paspaline accumulation, confirming that janthitrem and penitrem pathways diverge at the post-paspaline stage via distinct cytochrome P450-mediated oxidations and prenylations [2]. Janthitrem A represents an end-product of the janthitremane-specific branch, whereas penitrem A—despite also targeting BK channels—is produced via a genetically distinct pathway that does not incorporate the 11,12-epoxide or the specific prenylation pattern characteristic of epoxyjanthitrems.

gene cluster biosynthesis indole-diterpene pathway

Stability and Storage: Janthitrem A as Surrogate for Highly Unstable AR37-Derived Epoxyjanthitrems

The epoxyjanthitrems produced by AR37 endophyte-infected perennial ryegrass are described as 'highly unstable' and have proven difficult to isolate in pure form directly from plant tissue [1]. Janthitrem A, an 11,12-epoxyjanthitrem isolated from Penicillium janthinellum cultures, offers greater availability and stability as a model compound [2]. While stability data for Janthitrem A itself are not published in peer-reviewed literature, studies on the structurally related Janthitrem B demonstrate that optimal storage at −80°C dry minimizes degradation, with only 7% sample loss observed over 300 days [3]. Vendor specifications for Janthitrem A (Cayman Chemical, MedChemExpress) indicate stability of ≥4 years at −20°C, though this is manufacturer-reported data rather than peer-reviewed quantification.

compound stability storage conditions analytical standard

Janthitrem A: Veterinary Toxicology and Agricultural Applications


Agricultural Pest Resistance and Biopesticide Development

Janthitrem A serves as the validated surrogate compound for investigating the tremorgenic activity of epoxyjanthitrems produced by AR37 endophyte-infected perennial ryegrass [1]. Researchers studying the etiology of ryegrass staggers in livestock should procure Janthitrem A rather than Janthitrem B or other indole-diterpenes, as the 11,12-epoxide moiety is correlated with the observed potency of the plant-derived toxins [2]. Janthitrem A enables in vivo mouse tremor assays and in vitro neuropharmacological studies without the logistical barriers of isolating unstable epoxyjanthitrems directly from plant material [3].

Ryegrass Staggers and Mammalian Tremorgenesis

For entomology and agricultural chemistry programs evaluating indole-diterpenes as insect feeding deterrents, Janthitrem A provides a more potent reference standard than Janthitrem B in porina (Wiseana cervinata) larval bioassays [1]. The established dietary concentration of 20 µg/g for observing weight gain reduction provides a benchmark for comparing novel epoxyjanthitrem derivatives or evaluating structure-activity relationships among indole-diterpenes [2]. Janthitrem B should not substitute for Janthitrem A in these studies, as the absence of the 11,12-epoxide group demonstrably reduces anti-insect potency [3].

Analytical Detection Method Validation

Analytical laboratories developing targeted LC-MS/MS methods for detection of janthitrems in fungal cultures, endophyte-infected grasses, or livestock tissues require Janthitrem A as a discrete reference standard due to its distinct molecular weight (601 Da) and retention time [1]. The 16 Da mass difference from Janthitrem B (585 Da) and 32 Da difference from Janthitrem C (569 Da) enables unambiguous multiple reaction monitoring (MRM) transitions [2]. Its native purple-blue fluorescence under UV irradiation also facilitates HPLC-fluorescence detection workflows without derivatization, a property shared among janthitrems but useful for initial method scoping [3].

Indole-Diterpene Biosynthetic Pathway Elucidation and Heterologous Expression

Molecular biology and synthetic biology programs investigating janthitremane pathway enzymology require authentic Janthitrem A as an analytical standard for confirming successful gene expression in heterologous hosts [1]. The janP and janD genes that define the janthitrem pathway produce structurally distinct products from the penitrem (penP) or paxilline pathways, and Janthitrem A serves as the definitive end-product marker for verifying functional expression of the complete janthitremane gene cluster [2]. Substitution with penitrem standards would produce false-negative results in pathway verification experiments [3].

Application
Selection Property
Validation Focus
Insect resistance mechanism studies
Epoxide-specific bioactivity context
Larval feeding inhibition endpoints
Tremorgenesis pathway studies
Structure-activity relationship review
Tremor-induction model endpoints
Analytical method development
Epoxyjanthitrem reference standard
Chromatographic detection validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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